![molecular formula C23H27N3O7S B2360148 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide CAS No. 868982-37-0](/img/structure/B2360148.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the 3D structure of the molecule and the spatial arrangement of its atoms .Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in the molecule. For example, the oxazolidine ring could potentially undergo ring-opening reactions, and the oxalamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as its solubility, melting point, and stability would be influenced by the functional groups present in the molecule. For example, the presence of polar groups like the oxalamide could increase the solubility of the compound in polar solvents .Scientific Research Applications
Alzheimer’s Disease Research
This compound has been studied for its potential role in treating Alzheimer’s disease . It belongs to a class of sulfonamides, which have been shown to inhibit cholinesterase enzymes. These enzymes are targeted in Alzheimer’s therapy to increase the levels of acetylcholine in the brain, potentially improving cognitive function.
Urease Inhibitory Activity
Research has indicated that derivatives of this compound may have urease inhibitory activity . This is significant because urease is an enzyme that can contribute to the formation of kidney stones and the virulence of certain bacteria. Inhibiting this enzyme could have therapeutic applications.
Enzyme Inhibition for Therapeutic Agents
The compound has been synthesized as part of a study to create new therapeutic agents. It has shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in various physiological processes, and their inhibition can be used to treat diseases like asthma, arthritis, and cancer.
Crystal Structure Analysis
The crystal structure of related compounds has been determined, which can provide insights into the molecular interactions and stability of this compound . Understanding the crystal structure is crucial for drug design and predicting the behavior of the compound in different environments.
Environmental Applications
While specific environmental applications for this compound were not found, related compounds with similar structures are often explored for their environmental impact , such as biodegradability, toxicity, and potential as environmental sensors .
Industrial Chemistry
In the realm of industrial chemistry , compounds like this one can be used in the synthesis of more complex molecules or materials . Their unique structures can lend properties that are valuable in creating new polymers, coatings, or other chemical products.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c27-22(24-10-4-7-17-5-2-1-3-6-17)23(28)25-16-21-26(11-12-33-21)34(29,30)18-8-9-19-20(15-18)32-14-13-31-19/h1-3,5-6,8-9,15,21H,4,7,10-14,16H2,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUUETXYRUYMPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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